molecular formula C10H13NOS B2637778 2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate CAS No. 400085-24-7

2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate

Cat. No.: B2637778
CAS No.: 400085-24-7
M. Wt: 195.28
InChI Key: HZVJYTVBXLVCJP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate is a heterocyclic compound featuring a pyrrole ring substituted with a thiophene group

Scientific Research Applications

2,2-Dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile imines with suitable dipolarophiles. For instance, the reaction of nitrile imines with 2,2-dimethyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-1,3-dioxane-4,6-dione under ultrasound irradiation in ethanol in the presence of triethylamine has been reported .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce halogen atoms onto the thiophene ring.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate involves interactions with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the pyrrole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate is unique due to its specific combination of a pyrrole ring with a thiophene substituent. This structural arrangement imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,2-dimethyl-1-oxido-5-thiophen-2-yl-3,4-dihydropyrrol-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-10(2)6-5-8(11(10)12)9-4-3-7-13-9/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVJYTVBXLVCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=[N+]1[O-])C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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